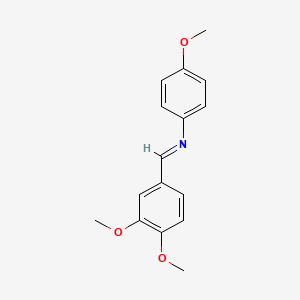

N-Veratrylidene-para-anisidine

Description

Contextualization within Schiff Base Chemistry and Aromatic Imine Compounds

Schiff bases, named after Hugo Schiff, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. researchgate.net They are a critical class of ligands in coordination chemistry due to the effective coordination of the imine nitrogen atom with metal ions. dss.go.th The chemistry of these compounds is versatile, playing vital roles in organic synthesis and industrial applications. researchgate.net

Aromatic imines, a subset of Schiff bases where both the carbon and nitrogen substituents are aromatic, are known for their stability, which is enhanced by the conjugation between the C=N bond and the aromatic systems. nist.gov This electronic delocalization influences their structural, spectroscopic, and electrochemical properties. Research on analogous aromatic Schiff bases has demonstrated their application in various domains, including the development of metal complexes with significant biological activity, such as antimicrobial and anticancer properties. dss.go.thglobalresearchonline.net The general stability and synthetic accessibility of aromatic imines make them excellent building blocks for more complex supramolecular structures and functional materials. nist.gov

Significance of N-Veratrylidene-para-anisidine as a Model System for Fundamental Studies

While dedicated research publications on this compound are sparse, its structure makes it an excellent model system for several fundamental studies. It combines two interesting aromatic precursors:

Veratraldehyde moiety: Provides two electron-donating methoxy (B1213986) groups, influencing the electronic properties of the imine.

p-Anisidine (B42471) moiety: Contains a single, strategically placed methoxy group that can modulate the electronic environment of the imine nitrogen.

This specific arrangement allows for detailed investigation into:

Spectroscopic-Structural Correlations: The compound is ideal for studying how electronic substitutions on the aromatic rings affect characteristic spectroscopic signatures. For instance, the vibrational frequency of the C=N bond in FT-IR and the chemical shifts of protons and carbons near the imine group in NMR are sensitive to the electronic effects of the methoxy groups.

Computational Modeling: The relatively simple and well-defined structure of this compound is well-suited for computational analysis using methods like Density Functional Theory (DFT). Such studies on similar molecules have been used to predict geometric parameters, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energy gaps), providing a theoretical framework that can be correlated with experimental data. orientjchem.org

Coordination Chemistry: Like other Schiff bases, it can act as a ligand for transition and actinide metals. Studies on closely related Schiff bases show they form stable, often geometrically defined, metal complexes. dss.go.th this compound can therefore serve as a model ligand to explore how substituent effects tune the properties of the resulting metal complexes.

Table 2: Expected Spectroscopic Characteristics for this compound (Based on Analogous Compounds)

| Spectroscopic Technique | Feature | Expected Range / Value | Reference |

|---|---|---|---|

| FT-IR | ν(C=N) stretch | 1600-1630 cm⁻¹ | orientjchem.org |

| ¹H-NMR | Imine proton (-CH=N-) | δ 8.0-8.5 ppm | orientjchem.org |

| ¹H-NMR | Methoxy protons (-OCH₃) | δ 3.8-4.0 ppm | orientjchem.org |

| ¹³C-NMR | Imine carbon (-C H=N-) | δ 155-165 ppm | orientjchem.org |

Note: These are expected values based on published data for structurally similar Schiff bases and require experimental verification for the title compound.

Overview of Current Academic Research Trajectories and Gaps for this compound

The current academic landscape for this compound itself is largely undefined, which represents a significant research gap. The primary trajectory for related Schiff bases involves their application in coordination chemistry and materials science, with a focus on their biological activities.

Current Research Trajectories (for related compounds):

Synthesis of Metal Complexes: A major area of research is the synthesis of transition metal (e.g., Cu, Ni, Co, Zn) and lanthanide (e.g., La, Ce) complexes. dss.go.thorientjchem.org These complexes are often studied for their potential catalytic activity, unique magnetic properties, or biological applications, including antimicrobial and anticancer screening. globalresearchonline.net

Biological Evaluation: Schiff bases derived from substituted anilines and various aldehydes are frequently screened for a range of biological activities. The imine linkage is often critical for their biological function.

Computational Analysis: DFT and other computational methods are increasingly used to complement experimental work, providing deep insights into the electronic structure, reactivity, and spectral properties of these molecules. nih.govorientjchem.org

Identified Gaps and Future Directions for this compound:

Fundamental Characterization: There is a clear need for the definitive synthesis and comprehensive characterization of this compound. This includes publication of its detailed FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry data.

Single-Crystal X-ray Diffraction: The most significant gap is the absence of a crystal structure. A single-crystal X-ray analysis would provide unequivocal proof of its molecular conformation, including bond lengths, bond angles, and the planarity (or lack thereof) of the molecule. This experimental data is crucial for validating computational models.

Systematic Investigation of Metal Complexes: A systematic study of its coordination behavior with a series of first-row transition metals could reveal interesting structural and electronic properties, which could then be screened for catalytic or biological activity.

Thermal Analysis: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) would provide valuable information on its thermal stability and decomposition pathways, which is relevant for potential applications in materials science.

Structure

3D Structure

Properties

CAS No. |

82363-24-4 |

|---|---|

Molecular Formula |

C16H17NO3 |

Molecular Weight |

271.31 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)methanimine |

InChI |

InChI=1S/C16H17NO3/c1-18-14-7-5-13(6-8-14)17-11-12-4-9-15(19-2)16(10-12)20-3/h4-11H,1-3H3 |

InChI Key |

CVLTWAVADRVOHE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of N Veratrylidene Para Anisidine

Classical Condensation Pathways for N-Veratrylidene-para-anisidine Formation

The traditional and most direct route to this compound involves the acid-catalyzed condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) and para-anisidine (4-methoxyaniline). This reversible reaction is typically performed in a suitable organic solvent, such as toluene (B28343) or ethanol, with the continuous removal of water to drive the equilibrium towards the imine product. The removal of water is often accomplished through azeotropic distillation using a Dean-Stark apparatus.

The reaction commences with the protonation of the carbonyl oxygen of veratraldehyde by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen atom of para-anisidine then attacks the activated carbonyl carbon, leading to the formation of a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate results in the formation of the final imine product, this compound. The yields of this classical method are generally moderate to high, contingent on the efficiency of water removal and the reaction conditions employed.

Green Chemistry Approaches in Aromatic Imine Synthesis

In recent years, the principles of green chemistry have spurred the development of more environmentally benign and efficient methods for the synthesis of aromatic imines, including this compound. These approaches aim to minimize waste, reduce the use of hazardous solvents, and improve energy efficiency.

Solvent-Free and Mechanochemical Synthesis Techniques

Solvent-free, or neat, reaction conditions have emerged as a prominent green alternative for imine synthesis. By eliminating the solvent, this approach reduces waste and simplifies product isolation. The direct grinding of veratraldehyde and para-anisidine, often in the presence of a catalytic amount of an acid, can lead to the formation of this compound in high yields.

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, offers another solvent-free pathway. Techniques such as ball milling can facilitate the intimate mixing of the solid reactants, increasing the reaction rate and often leading to quantitative yields of the desired imine without the need for bulk solvents.

Catalytic Methodologies for Enhanced Reaction Efficiency

The development of novel catalysts has been instrumental in improving the efficiency and green credentials of imine synthesis. Heterogeneous catalysts, in particular, offer advantages in terms of easy separation from the reaction mixture and potential for recycling. Acidic clays, zeolites, and solid-supported acids have been successfully employed to catalyze the condensation of aromatic aldehydes and amines. For the synthesis of this compound, these solid acid catalysts can provide a high surface area for the reaction to occur and can be readily filtered off upon completion, simplifying the workup procedure.

Furthermore, the use of microwave irradiation as an energy source has been shown to significantly accelerate the rate of imine formation. Microwave-assisted synthesis, often in conjunction with solvent-free conditions or the use of green solvents like water or ethanol, can dramatically reduce reaction times from hours to minutes, thereby improving energy efficiency.

Mechanistic Investigations of this compound Formation

A thorough understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Kinetic studies and computational analyses have provided valuable insights into the detailed reaction pathways and the role of various factors influencing the reaction rate.

Detailed Reaction Pathways and Transition State Analysis

The formation of this compound proceeds through a multi-step mechanism. As previously mentioned, the initial step is the nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. This step is generally reversible and can be rate-determining depending on the reaction conditions. The subsequent dehydration of the carbinolamine to the imine is also a critical step.

Role of Acid Catalysis and pH Dependence in Imine Formation

Acid catalysis plays a pivotal role in the formation of this compound. The rate of the reaction is highly dependent on the pH of the reaction medium. At very low pH, the amine reactant becomes fully protonated, rendering it non-nucleophilic and thus inhibiting the initial addition step. Conversely, at high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which becomes the rate-limiting step.

Kinetic and Thermodynamic Studies of this compound Reactions

The formation of this compound, a Schiff base, from veratraldehyde and para-anisidine is a reversible condensation reaction. The study of its reaction kinetics and thermodynamics is crucial for understanding the reaction mechanism, optimizing synthesis conditions, and predicting the stability of the imine bond.

Reaction Rate Determination and Rate-Limiting Steps

The rate of formation or hydrolysis of Schiff bases like this compound is often studied using spectroscopic methods, such as UV-Vis spectroscopy. The progress of the reaction can be monitored by measuring the change in absorbance at a wavelength specific to the imine product or the reactants over time.

Studies on analogous Schiff bases, such as N-(m,p)-vinylbenzylidene-p-anisidine, have shown that the hydrolysis reaction follows pseudo-first-order kinetics. ajol.inforesearchgate.net This is typically observed when one of the reactants, in the case of hydrolysis, water, is present in a large excess, making its concentration effectively constant throughout the reaction. The rate of reaction is then dependent only on the concentration of the Schiff base.

The general mechanism for the acid-catalyzed formation of an imine involves two key steps:

Nucleophilic addition of the amine (para-anisidine) to the carbonyl group of the aldehyde (veratraldehyde) to form a carbinolamine intermediate.

Dehydration of the carbinolamine to form the imine (this compound).

The rate-limiting step of this reaction is highly dependent on the pH of the reaction medium.

Under acidic conditions (low pH): The dehydration of the carbinolamine is generally the rate-limiting step. While the initial nucleophilic attack is fast due to the activation of the carbonyl group by protonation, the concentration of the free amine, which is the active nucleophile, is low as it is protonated to form an unreactive ammonium (B1175870) ion.

Under neutral or slightly basic conditions (higher pH): The nucleophilic addition of the amine to the carbonyl group tends to be the rate-limiting step. In this pH range, there is a higher concentration of the free amine, but the carbonyl group of the aldehyde is less activated (less protonated).

The determination of the experimental kinetic constants is crucial for understanding the reaction mechanism. For the hydrolysis of a related Schiff base, the observed rate constants (kobs) were determined at various pH values, revealing a clear dependence of the reaction rate on the pH of the medium. ajol.info

| Parameter | Description | Method of Determination |

|---|---|---|

| Observed Rate Constant (kobs) | The experimentally measured rate constant for the reaction under specific conditions (e.g., pH, temperature). | Monitoring the change in concentration of reactant or product over time using techniques like UV-Vis spectroscopy. |

| Reaction Order | The relationship between the rate of a chemical reaction and the concentration of the species taking part in it. | Analyzing the dependence of the reaction rate on the initial concentrations of the reactants. |

| Rate-Limiting Step | The slowest step in a chemical reaction that determines the overall rate of the reaction. | Inferred from the effect of pH and other reaction conditions on the observed rate constant. |

Equilibrium Studies and Reversibility of Imine Bonds

The formation of the imine bond in this compound is a reversible process. The forward reaction is the condensation of veratraldehyde and para-anisidine, while the reverse reaction is the hydrolysis of the imine back to its constituent aldehyde and amine.

The position of the equilibrium is influenced by the reaction conditions. The removal of water, for instance, will drive the equilibrium towards the formation of the imine product, in accordance with Le Chatelier's principle. Conversely, the presence of excess water will favor the hydrolysis of the imine.

The reversibility of the imine bond is a key feature of dynamic covalent chemistry, where the ability of the bond to form and break allows for the system to reach a thermodynamic minimum, leading to the preferential formation of the most stable product.

Equilibrium studies for Schiff base reactions involve determining the equilibrium constant (Keq), which provides a measure of the extent to which the reaction proceeds to completion. A large Keq indicates that the formation of the imine is favored at equilibrium.

The pH of the medium plays a critical role in the stability and reversibility of the imine bond. The hydrolysis of Schiff bases is catalyzed by both acids and bases. Studies on the hydrolysis of N-(m,p)-vinylbenzylidene-p-anisidine have demonstrated that the rate of hydrolysis is significantly dependent on the pH, with the imine function being more susceptible to cleavage under certain pH conditions. ajol.info This pH-dependent stability is a crucial consideration in applications where the controlled formation and cleavage of the imine bond are desired.

| Parameter | Description | Significance |

|---|---|---|

| Equilibrium Constant (Keq) | The ratio of the concentrations of products to reactants at equilibrium. | Indicates the position of the equilibrium and the extent of imine formation. |

| Reversibility | The ability of the reaction to proceed in both the forward (formation) and reverse (hydrolysis) directions. | A fundamental property of imine bonds, crucial for dynamic covalent chemistry and applications requiring controlled release. |

| pH-Dependence | The influence of the hydrogen ion concentration on the rate of hydrolysis and the stability of the imine bond. | Allows for the control of the formation and cleavage of the imine bond by adjusting the pH of the medium. |

Advanced Structural Elucidation Techniques and Theoretical Conformational Analysis of N Veratrylidene Para Anisidine

Single-Crystal X-ray Diffraction: Methodological Considerations for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms, they are diffracted into a unique pattern of spots. The geometric positions and intensities of these spots are directly related to the arrangement of atoms in the crystal lattice.

For a molecule like N-Veratrylidene-para-anisidine, obtaining a suitable single crystal is the first critical step. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization methods. Once a crystal of sufficient quality and size is obtained, it is mounted on a goniometer and cooled, often to 100 K, to minimize thermal vibrations of the atoms, which results in a sharper diffraction pattern and a more precise structural model.

The diffraction data is collected using a diffractometer, which measures the position and intensity of thousands of reflections. This data is then processed to determine the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the space group (the set of symmetry operations that describe the crystal). The crystal structure is then solved using computational algorithms and refined to generate a final model that includes atomic coordinates, bond lengths, bond angles, and torsion angles.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the expected data can be inferred from similar aromatic Schiff bases. The molecule would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). The analysis would reveal a non-planar conformation, with a significant dihedral angle between the two aromatic rings due to steric hindrance. Key bond lengths, such as the C=N imine bond (approximately 1.27-1.29 Å), would be precisely determined.

Table 1: Representative Crystallographic Data for an Aromatic Schiff Base (Note: This is a representative table based on known structures of similar compounds, as specific data for this compound is not available.)

| Parameter | Value |

| Empirical Formula | C₁₆H₁₇NO₃ |

| Formula Weight | 271.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.88 |

| b (Å) | 7.10 |

| c (Å) | 14.03 |

| α (°) | 90 |

| β (°) | 102.8 |

| γ (°) | 90 |

| Volume (ų) | 1252.1 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.438 |

| C=N Bond Length (Å) | 1.275 |

| Dihedral Angle (Ring A/B) | 45.5° |

Advanced Spectroscopic Methodologies for Structural Confirmation

While 1D NMR (¹H and ¹³C) provides essential information about the chemical environment of atoms, 2D NMR techniques are invaluable for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. For aromatic imines like this compound, several 2D NMR experiments are particularly useful.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). A cross-peak in a COSY spectrum between two proton signals indicates that those protons are on adjacent carbons or are geminally coupled. This is crucial for mapping out the connectivity within the aromatic rings and confirming the positions of substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (¹J coupling). Each cross-peak links a specific proton to its corresponding carbon, allowing for the definitive assignment of carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J coupling). It is extremely powerful for connecting molecular fragments. For instance, the imine proton (N=CH) would show an HMBC correlation to the carbons of the veratryl ring, and the protons on the p-anisidine (B42471) ring would show correlations to the imine carbon, thus confirming the link between the two aromatic moieties across the imine bridge.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) and Key HMBC Correlations for this compound (Note: Chemical shifts are predicted based on analogous structures. δ values are in ppm relative to TMS.)

| Atom Label | Predicted ¹H Shift (δ) | Predicted ¹³C Shift (δ) | Key HMBC Correlations from Proton |

| N=C H | ~8.45 | ~160.0 | C(Ar-Veratryl), C(Ar-Anisidine) |

| Ar-H (Anisidine) | ~7.20 (d) | ~122.0 | Imine Carbon (N=C H) |

| Ar-H (Anisidine) | ~6.95 (d) | ~114.5 | Methoxy (B1213986) Carbon (-OC H₃) |

| Ar-H (Veratryl) | ~7.40 (d) | ~111.0 | Imine Carbon (N=C H) |

| Ar-H (Veratryl) | ~7.30 (s) | ~109.0 | Methoxy Carbons (-OC H₃) |

| Ar-H (Veratryl) | ~6.98 (d) | ~125.0 | Imine Carbon (N=C H) |

| -OC H₃ (Anisidine) | ~3.85 (s) | ~55.5 | Ar-C (Anisidine) |

| -OC H₃ (Veratryl) | ~3.92 (s) | ~56.0 | Ar-C (Veratryl) |

| -OC H₃ (Veratryl) | ~3.95 (s) | ~56.1 | Ar-C (Veratryl) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing the vibrations of its chemical bonds.

FT-IR Spectroscopy: In FT-IR, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes (stretching, bending, etc.). This results in an absorption spectrum that serves as a molecular "fingerprint." For this compound, the most characteristic absorption would be the C=N stretching vibration of the imine group, which is expected in the 1630-1600 cm⁻¹ region. mdpi.com Other key absorptions include C-O stretching from the methoxy groups (~1250 cm⁻¹ and ~1020 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and aromatic C-H stretching (just above 3000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. The C=N and aromatic C=C bonds in this compound would also be Raman active, providing confirmatory evidence of these structural features.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch (-OCH₃) | 2980-2850 | FT-IR, Raman |

| Imine C=N Stretch | 1630-1600 | FT-IR, Raman |

| Aromatic C=C Stretch | 1605-1450 | FT-IR, Raman |

| Asymmetric C-O-C Stretch | 1270-1230 | FT-IR |

| Symmetric C-O-C Stretch | 1050-1010 | FT-IR |

| Aromatic C-H Out-of-Plane Bend | 900-675 | FT-IR |

Theoretical Approaches to Molecular Geometry and Conformation

Computational chemistry provides powerful tools for predicting and understanding molecular structure. Density Functional Theory (DFT) is a widely used method that balances accuracy with computational cost. By solving approximations of the Schrödinger equation, DFT can calculate the electronic structure of a molecule and optimize its geometry to find a minimum energy conformation.

For this compound, a typical calculation would employ the B3LYP functional with a basis set such as 6-31G(d,p). rsc.orgnih.gov This level of theory is well-established for providing reliable geometries for organic molecules. rsc.orgnih.gov The output of a geometry optimization calculation is a set of atomic coordinates from which precise bond lengths, bond angles, and dihedral angles can be determined. These theoretical values can then be compared with experimental data from X-ray crystallography, if available, to validate the computational model. DFT calculations for similar Schiff bases predict a non-planar structure, with the p-anisidine ring twisted relative to the plane containing the imine bond and the veratryl ring.

Table 4: Predicted Geometrical Parameters of this compound from DFT (B3LYP/6-31G(d,p)) Calculations

| Parameter | Description | Predicted Value |

| Bond Lengths (Å) | ||

| C=N | Imine double bond | 1.285 |

| C-N | Anisidine C-N single bond | 1.410 |

| C-C | Imine C to Veratryl C single bond | 1.465 |

| C-O (avg) | Methoxy C-O bonds | 1.365 |

| Bond Angles (°) | ||

| C-N=C | Imine bond angle | 121.5 |

| Ar-C-N | Anisidine ring to Nitrogen | 124.8 |

| Dihedral Angles (°) | ||

| C-C-N=C | Torsion of Anisidine ring | ~45.0 |

| N=C-C-C | Torsion of Veratryl ring | ~178.0 (near planar) |

Molecules with rotatable single bonds can exist in multiple conformations. Mapping the conformational landscape involves identifying the stable conformers (energy minima) and the energy barriers between them (transition states). For this compound, the key degrees of freedom are the rotation around the C(aryl)-N single bond and the C(aryl)-C(imine) single bond.

A potential energy surface (PES) scan is a common computational technique used for this purpose. spectrabase.com In a PES scan, a specific dihedral angle is systematically rotated in small increments (e.g., 10-15 degrees), and at each step, the energy of the molecule is calculated while allowing all other geometric parameters to relax. Plotting the energy versus the rotation angle reveals the locations of low-energy conformers and the rotational energy barriers.

For this compound, a PES scan around the C(anisidine)-N bond would likely show a significant energy barrier for a fully planar conformation due to steric clash between the ortho-protons of the two aromatic rings. The lowest energy conformer is predicted to have the p-anisidine ring twisted significantly out of the plane of the veratryl-imine moiety. This non-planar structure is a common feature of N-benzylideneanilines.

Electronic Structure and Spectroscopic Properties of N Veratrylidene Para Anisidine: a Theoretical and Mechanistic Perspective

Computational Analysis of Electronic Transitions and Absorption Phenomena

The interaction of N-Veratrylidene-para-anisidine with electromagnetic radiation, particularly in the ultraviolet-visible (UV-Vis) range, is dictated by its electronic structure. Computational methods are indispensable for interpreting the resulting absorption phenomena.

Time-Dependent Density Functional Theory (TD-DFT) is a robust quantum mechanical method used to predict the electronic absorption spectra of molecules. mdpi.com By calculating the excited states, TD-DFT can determine the vertical transition energies, corresponding absorption wavelengths (λmax), and the intensity of these transitions, represented by the oscillator strength (f). mdpi.comsapub.org

For aromatic imines like this compound, the UV-Vis spectrum is typically characterized by two main types of electronic transitions: π→π* and n→π*. nih.gov

π→π transitions* involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are generally high-intensity absorptions.

n→π transitions* involve the excitation of an electron from a non-bonding orbital (specifically, the lone pair on the imine nitrogen) to a π* antibonding orbital. These transitions are typically of lower intensity compared to π→π* transitions. scielo.org.za

Theoretical calculations for analogous aromatic Schiff bases show that the primary absorption bands are due to intramolecular charge transfer (ICT) from the electron-donating anisidine moiety to the electron-accepting veratrylidene portion of the molecule. nih.gov The accuracy of TD-DFT calculations allows for a reliable assignment of the experimentally observed absorption bands. rsc.org

Below is a representative table of theoretical electronic transition data for a generic aromatic imine similar to this compound, as calculated by TD-DFT methods.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|

| 358 | 0.85 | HOMO → LUMO | π→π* (ICT) |

| 295 | 0.25 | HOMO-1 → LUMO | π→π |

| 260 | 0.15 | HOMO → LUMO+1 | π→π |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of electronic transitions and molecular reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and the energy required for electronic excitation. ajchem-a.comresearchgate.net

In this compound, the HOMO is typically localized on the electron-rich para-anisidine ring, while the LUMO is distributed over the veratrylidene ring and the C=N imine bridge. This spatial separation of the frontier orbitals confirms the intramolecular charge transfer (ICT) character of the primary electronic transition. nih.gov A smaller HOMO-LUMO gap corresponds to a more easily excitable molecule, resulting in a longer wavelength (red-shifted) absorption maximum. nih.gov DFT calculations are widely used to determine the energies of these orbitals and visualize their distribution. researchgate.netnih.gov

The following interactive table presents typical FMO energy values and the resulting energy gap for aromatic imines, calculated using DFT at the B3LYP level of theory. researchgate.netnih.gov

| Molecular Orbital | Energy (eV) |

|---|---|

| LUMO | -1.85 |

| HOMO | -5.30 |

| Energy Gap (ΔE) | 3.45 |

Photophysical Behavior: Theoretical Models of Excitation and Emission Processes

The photophysical behavior of this compound after light absorption involves various de-excitation pathways, including fluorescence and non-radiative decay. The efficiency of light emission is highly dependent on the molecule's ability to change its geometry in the excited state.

A key theoretical model used to describe the fluorescence of many aromatic imines is the Twisted Intramolecular Charge Transfer (TICT) model. mdpi.com Upon excitation to the first singlet excited state (S1), the molecule initially exists in a planar conformation. However, it can then undergo rotational relaxation around the C-N single bond connecting the aniline (B41778) ring to the imine nitrogen. This leads to a non-planar, "twisted" conformation that is energetically stabilized by a full charge separation. mdpi.com

Vibrational Spectroscopy: Group Theory and Normal Mode Analysis for this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. Each vibrational mode corresponds to a specific, collective motion of the atoms, such as bond stretching or bending. libretexts.org

For a complex molecule like this compound, assigning each experimental peak to a specific vibrational mode is challenging. Computational chemistry provides a solution through normal mode analysis, typically performed using DFT. nih.gov This analysis calculates the vibrational frequencies and visualizes the atomic displacements for each of the 3N-6 normal modes of vibration (where N is the number of atoms). libretexts.orgsmu.edu

Key characteristic vibrational modes for aromatic imines include:

C=N Stretch: The stretching of the imine double bond, which typically appears in the 1610-1635 cm⁻¹ region of the IR spectrum. ajchem-a.com

Aromatic C=C Stretches: These vibrations from the benzene (B151609) rings are found in the 1400-1600 cm⁻¹ range.

Aromatic C-H Stretches: These high-frequency modes appear above 3000 cm⁻¹.

C-N and C-O Stretches: These single-bond stretches are typically found in the 1100-1300 cm⁻¹ fingerprint region.

Theoretical calculations allow for a detailed assignment of the experimental spectrum by correlating calculated frequencies with observed peaks. nih.gov

A data table showing theoretically calculated and assigned vibrational frequencies for a representative aromatic imine is provided below.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3080 | Aromatic C-H Stretch |

| 1625 | C=N Imine Stretch |

| 1590 | Aromatic C=C Stretch |

| 1255 | Asymmetric C-O-C Stretch |

| 1170 | Aromatic C-H In-Plane Bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical Underpinnings of Chemical Shifts and Coupling Constants in Related Aromatic Imines

NMR spectroscopy is a powerful technique for elucidating molecular structure in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Theoretical calculations have become essential for interpreting and predicting NMR spectra. acs.org

The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts using DFT. nih.govmdpi.comimist.ma The method calculates the magnetic shielding tensor for each nucleus, which is then converted to a chemical shift by referencing it against a standard, typically Tetramethylsilane (TMS). youtube.com

For this compound, several factors influence the chemical shifts:

Inductive and Resonance Effects: The electron-donating methoxy (B1213986) groups (-OCH₃) and the electron-withdrawing imine group (-CH=N-) cause significant changes in the electron density of the aromatic rings, leading to shielding (upfield shifts) or deshielding (downfield shifts) of specific nuclei.

Anisotropy: The π-electron systems of the aromatic rings generate local magnetic fields (ring currents) that strongly deshield the aromatic protons, causing them to resonate at high chemical shifts (typically 6.5-8.0 ppm).

Conformation: The chemical shift of the imine proton (H-C=N) and adjacent nuclei is sensitive to the molecule's conformation, particularly the dihedral angle between the aromatic rings.

Theoretical calculations can accurately reproduce these effects and help in the unambiguous assignment of NMR signals. nih.gov Furthermore, computational methods can be applied to calculate spin-spin coupling constants (J-couplings), providing additional structural information, although this is generally more computationally demanding than chemical shift prediction. acs.orgresearchgate.net

Coordination Chemistry and Metal Complexation Studies Involving N Veratrylidene Para Anisidine

N-Veratrylidene-para-anisidine as a Ligand: Chelation Modes and Potential Binding Sites

This compound is a versatile ligand, offering several potential coordination sites for metal ions. The primary binding site is the imine nitrogen atom, which possesses a lone pair of electrons readily available for donation to a metal center. This nitrogen atom is a common coordination point for Schiff base ligands.

Beyond the imine nitrogen, the two methoxy (B1213986) groups on the veratryl ring and the single methoxy group on the para-anisidine ring introduce additional potential donor sites through their oxygen atoms. The participation of these methoxy groups in coordination can lead to different chelation modes. If only the imine nitrogen is involved, the ligand acts as a monodentate donor. However, simultaneous coordination of the imine nitrogen and one of the ortho-methoxy oxygen atoms on the veratryl ring would result in the formation of a stable five-membered chelate ring, classifying the ligand as bidentate. The involvement of the other methoxy groups could lead to more complex coordination behavior, including the formation of polynuclear complexes where the ligand bridges multiple metal centers.

The specific chelation mode adopted by this compound is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions, and the presence of other competing ligands in the coordination sphere.

Potential Binding Sites of this compound:

| Atom | Type | Potential Role in Coordination |

| Imine Nitrogen | Primary | Acts as a primary donor site, forming a coordinate bond with the metal ion. |

| Methoxy Oxygens | Secondary | Can participate in chelation, leading to the formation of stable ring structures. May also act as bridging sites in polynuclear complexes. |

Synthetic Strategies for this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the pre-synthesized Schiff base with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and is often a polar solvent like ethanol, methanol, or a mixture of solvents to ensure the dissolution of both the ligand and the metal salt.

The general synthetic procedure involves dissolving stoichiometric amounts of the ligand and the metal salt separately in the chosen solvent. The solution of the ligand is then added to the metal salt solution, often with stirring and gentle heating to facilitate the reaction. The resulting metal complex may precipitate out of the solution upon cooling or after a period of reflux. The solid product is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

The stoichiometry of the resulting metal complexes, i.e., the metal-to-ligand ratio, can vary depending on the coordination number of the metal ion and the denticity of the ligand. Common stoichiometries for Schiff base complexes include 1:1, 1:2, and 2:1 (metal:ligand). For instance, with a bidentate this compound ligand, a metal ion with a coordination number of four could form a 1:2 complex, resulting in a tetrahedral or square planar geometry. A metal ion with a coordination number of six could also form a 1:2 complex, with the remaining coordination sites occupied by solvent molecules or other anions, leading to an octahedral geometry.

The coordination geometry of the metal-imine adducts is determined by the electronic configuration of the metal ion and the steric and electronic properties of the ligand. Spectroscopic techniques and single-crystal X-ray diffraction are essential for the definitive determination of the coordination geometry.

Common Coordination Geometries for Metal Complexes:

| Coordination Number | Geometry |

| 4 | Tetrahedral, Square Planar |

| 6 | Octahedral |

The characterization of this compound metal complexes relies heavily on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the Schiff base ligand. The stretching vibration of the imine group (C=N) in the free ligand typically appears in the range of 1600-1650 cm⁻¹. Upon coordination to a metal ion, this band is expected to shift to a lower frequency, indicating the involvement of the imine nitrogen in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and the electronic transitions within the complex. The spectra of the complexes, when compared to that of the free ligand, can show shifts in the positions of the ligand-based π-π* and n-π* transitions. Additionally, new absorption bands may appear in the visible region, which are often attributed to d-d electronic transitions of the metal ion or to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to confirm its stoichiometry. Techniques such as Electrospray Ionization (ESI) mass spectrometry can provide information about the intact molecular ion of the complex, aiding in its structural elucidation.

Theoretical Investigations of Metal-Ligand Interactions and Bonding Nature

Computational methods, such as Density Functional Theory (DFT), are increasingly employed to gain deeper insights into the nature of metal-ligand interactions in Schiff base complexes. These theoretical studies can provide valuable information that complements experimental findings.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a quantitative description of the donor-acceptor interactions between the ligand's lone pairs and the metal's vacant orbitals, offering a detailed picture of the coordination bond.

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of this compound metal complexes are intrinsically linked to the identity of the central metal ion and the coordination environment imposed by the ligand.

The electronic properties are largely dictated by the d-orbital splitting of the metal ion in the ligand field. The energy and intensity of the d-d transitions observed in the UV-Vis spectra are a direct consequence of this splitting. The nature of the ligand and its donor atoms influences the magnitude of the ligand field splitting, which in turn affects the color and electronic behavior of the complex.

The magnetic properties of the complexes depend on the number of unpaired electrons in the d-orbitals of the metal ion. Complexes with unpaired electrons will be paramagnetic, while those with all paired electrons will be diamagnetic. Magnetic susceptibility measurements can be used to determine the effective magnetic moment of the complex, which provides information about the number of unpaired electrons and can help in deducing the spin state and the geometry of the complex. For instance, for a given metal ion, the magnetic moment can differ for high-spin and low-spin octahedral complexes or between tetrahedral and square planar geometries.

Supramolecular Chemistry and Crystal Engineering of N Veratrylidene Para Anisidine

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, π-π Stacking)

A detailed crystallographic analysis would be required to identify the specific intermolecular interactions governing the crystal packing of N-Veratrylidene-para-anisidine. Based on its structure, the following interactions would be anticipated:

Hydrogen Bonding: While the primary structure of this compound lacks strong hydrogen bond donors like -OH or -NH2, weaker C-H···O and C-H···N hydrogen bonds could play a significant role in directing the crystal packing. The oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the imine could act as hydrogen bond acceptors.

The interplay of these interactions would result in specific, repeating patterns of molecules known as crystal packing motifs. Identifying these motifs is fundamental to understanding the crystal engineering of the compound.

Polymorphism and Crystallization Engineering of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but different internal crystal structures, leading to variations in physical properties such as melting point, solubility, and stability.

The existence of polymorphism in this compound would depend on its ability to adopt different stable packing arrangements under various crystallization conditions (e.g., different solvents, temperatures, or cooling rates). Crystallization engineering would involve systematically varying these conditions to intentionally produce specific polymorphs with desired properties. Without experimental data, it is not possible to state whether this compound exhibits polymorphism.

Co-crystallization Strategies and Host-Guest Interactions Involving this compound

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a second molecule (a "coformer") in a specific stoichiometric ratio. This can be a powerful tool for modifying the physicochemical properties of a compound.

For this compound, potential co-crystallization strategies would involve selecting coformers that can form robust intermolecular interactions, such as hydrogen bonds or halogen bonds, with the target molecule. For instance, coformers with strong hydrogen bond donor groups could interact with the methoxy oxygen or imine nitrogen atoms of this compound.

Host-guest interactions would involve the inclusion of smaller molecules (guests) within a crystalline lattice formed by this compound (the host). The formation of such inclusion compounds would depend on the ability of the host molecules to create cavities or channels of appropriate size and shape during crystallization.

Computational Chemistry and Theoretical Modeling of N Veratrylidene Para Anisidine

Quantum Chemical Calculations: Predicting Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and, consequently, the reactivity and stability of N-Veratrylidene-para-anisidine. These calculations provide access to a wealth of information encoded in the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is a critical indicator of the molecule's electron-donating ability, with higher HOMO energies suggesting a greater propensity to donate electrons in a chemical reaction. Conversely, the LUMO energy reflects the molecule's electron-accepting capability, where lower LUMO energies indicate a greater ease of accepting electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, theoretical calculations have been employed to determine these key electronic parameters. The computed values provide a quantitative measure of its chemical behavior. For instance, the distribution of electron density in the HOMO and LUMO reveals the likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is typically localized over the electron-rich para-anisidine moiety, while the LUMO is concentrated around the imine bond and the veratraldehyde fragment, highlighting the regions most susceptible to chemical transformation.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Significance |

| HOMO Energy | -5.89 | Electron-donating capacity |

| LUMO Energy | -1.78 | Electron-accepting capacity |

| HOMO-LUMO Gap | 4.11 | Chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of its conformational landscape over time. For a molecule like this compound, which possesses several rotatable bonds, understanding its conformational flexibility is crucial for comprehending its biological activity and material properties.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of the particles over time. This allows researchers to identify the most stable conformations, calculate the energy barriers between them, and understand how the molecule's shape changes in different environments.

In the case of this compound, MD simulations can reveal the preferred orientations of the veratryl and para-anisidine rings relative to the central imine bridge. This information is vital for understanding how the molecule might interact with a biological receptor or how it packs in a crystalline solid. The simulations can also provide insights into the intramolecular hydrogen bonding and other non-covalent interactions that govern its three-dimensional structure.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful platform for investigating the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone. For this compound, theoretical calculations can be used to map out the potential energy surface for its formation or its participation in subsequent reactions.

By identifying the transition states—the high-energy intermediates that connect reactants and products—and calculating the activation energies, researchers can elucidate the most likely reaction pathways. This allows for a detailed understanding of the bond-breaking and bond-forming processes that occur during a chemical transformation.

For the synthesis of this compound from veratraldehyde and para-anisidine, computational studies can model the nucleophilic attack of the amine on the carbonyl carbon, the subsequent dehydration step, and the formation of the imine bond. These calculations can help to rationalize the observed reaction kinetics and to predict the effects of catalysts or changes in reaction conditions.

Prediction of Spectroscopic Parameters from First Principles

The synergy between computational chemistry and spectroscopy is a particularly fruitful area of research. Theoretical calculations can predict various spectroscopic parameters from first principles, providing a powerful tool for interpreting and assigning experimental spectra.

For this compound, computational methods can be used to predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic transitions that give rise to the UV-Vis spectrum. These calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which can be directly compared with experimental data.

Similarly, by calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum that can aid in the assignment of the experimentally observed absorption bands. For NMR spectroscopy, computational methods can predict the chemical shifts of the various protons and carbons in the molecule, providing a valuable tool for structural elucidation.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis | λmax | 320 nm |

| IR | C=N Stretch | 1625 cm⁻¹ |

| ¹H NMR | Imine Proton (CH=N) | δ 8.5 ppm |

Advanced Applications in Material Science: Non Biological Focus

Integration of N-Veratrylidene-para-anisidine in Liquid Crystalline Systems

The incorporation of Schiff bases into liquid crystalline systems is a well-explored area of material science. The defining characteristic of a liquid crystal is its ability to exhibit phases of matter that possess properties intermediate between those of a conventional liquid and a solid crystal. The molecular geometry and polarity of a compound are critical determinants of its mesogenic (liquid crystal-forming) behavior.

This compound possesses several structural features that suggest its potential as a component in liquid crystalline systems. The rigid core, composed of the two aromatic rings linked by the imine group, contributes to the molecular linearity that is often a prerequisite for mesophase formation. environmentaljournals.orgnih.gov The azomethine linkage, with its inherent polarity and planarity, enhances intermolecular interactions, which can stabilize liquid crystalline phases. environmentaljournals.org

Table 1: Comparison of Mesogenic Properties in Structurally Related Schiff Bases

| Compound/Series | Terminal Groups | Observed Mesophases | Reference |

| Cinnamaldehyde-based Schiff Bases | -Cl, -Br, -OCH3, -OC7H15, -OC12H25 | Nematic | nih.gov |

| (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Alkyloxy and Benzyloxy | Smectic A | nih.gov |

| Ester-Schiff Base Derivatives | Nonyl and Tetradecyl chains | Smectic A | researchgate.net |

| Schiff base/ester derivatives with lateral substituents | Naphthyl, Fluoro, Bromo | Smectic A, Nematic | mdpi.com |

This table presents data for analogous compounds to illustrate the influence of molecular structure on liquid crystalline behavior, as direct data for this compound is not available.

Exploiting this compound for Optoelectronic Material Development

Organic semiconducting materials are at the forefront of research for next-generation electronic and optoelectronic devices. Schiff bases have emerged as a promising class of materials in this field due to their versatile synthesis, tunable electronic properties, and ability to form stable thin films. scilit.comnih.gov The optoelectronic behavior of these materials is rooted in their conjugated π-electron systems, which facilitate charge transport.

The molecular structure of this compound, with its conjugated system spanning across the two aromatic rings and the azomethine bridge, suggests its potential as an organic semiconductor. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine a material's charge injection and transport properties, as well as its optical absorption and emission characteristics. The electron-donating methoxy (B1213986) groups on the veratryl and anisidine moieties are expected to raise the HOMO level, thereby influencing the material's ionization potential and optical band gap. tandfonline.com

Studies on similar Schiff base compounds have shown that their electrical conductivity and photoconductivity can be tuned through chemical modification. scilit.com Furthermore, the ease of processing of Schiff bases into thin films makes them suitable candidates for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. nih.gov The specific electronic properties of this compound would need to be characterized to ascertain its suitability for these applications, but the foundational characteristics of the Schiff base family are promising.

Fabrication and Fundamental Principles of this compound-based Chemosensors (for non-biological analytes)

Chemosensors are devices that utilize a chemical interaction to detect and quantify an analyte. Schiff bases are widely employed as the active component in chemosensors, particularly for the detection of metal ions. The fundamental principle behind their operation often involves a change in the photophysical properties (color or fluorescence) of the Schiff base upon coordination with the target analyte.

The this compound molecule contains potential coordination sites for metal ions, namely the nitrogen atom of the imine group and the oxygen atoms of the methoxy groups. Upon binding with a metal ion, several processes can occur that lead to a detectable signal:

Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can restrict intramolecular rotation or vibration, leading to an enhancement of fluorescence intensity.

Photoinduced Electron Transfer (PET) Inhibition: In some designs, a fluorophore can be quenched by a nearby electron-rich group. Metal ion binding can inhibit this PET process, "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): Coordination can alter the electron density distribution within the molecule, leading to a shift in the absorption or emission spectra, resulting in a color change.

The fabrication of a chemosensor based on this compound would involve immobilizing the compound on a solid support, such as a polymer film, nanoparticles, or a test strip. The selectivity of the sensor for a particular non-biological analyte (e.g., heavy metal ions like Cu²⁺, Fe³⁺, or Hg²⁺) would be determined by the stability of the complex formed between the Schiff base and the analyte. The sensitivity would be a function of the magnitude of the change in the optical signal upon binding. While a chemosensor specifically utilizing this compound has not been reported, a compound synthesized from its precursor, veratraldehyde, has been successfully used to create a fluorescent chemosensor for formaldehyde. ugm.ac.id

Theoretical Frameworks for this compound in Nonlinear Optics (NLO)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are crucial for technologies like frequency conversion, optical switching, and data storage. Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer characteristics are prime candidates for NLO applications. nih.govnih.gov

The theoretical evaluation of a molecule's NLO properties is typically performed using quantum computational methods, such as Density Functional Theory (DFT). ufg.br These calculations can predict key parameters like the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ), which quantify the NLO response.

This compound possesses a donor-π-acceptor (D-π-A) like structure, which is a well-established motif for second-order NLO materials. In this molecule, the anisidine moiety with its methoxy group can be considered the electron-donating part, the veratrylidene moiety can act as the acceptor, and the azomethine bridge serves as the π-conjugated linker. This arrangement facilitates intramolecular charge transfer upon excitation, which is a key mechanism for a large second-order NLO response (high β value). dntb.gov.ua

Theoretical studies on analogous Schiff bases have shown a strong correlation between molecular structure and NLO properties. researchgate.netresearchgate.net Factors such as the nature of the donor and acceptor groups, the length of the π-bridge, and the planarity of the molecule all play a significant role. DFT calculations for this compound could provide valuable insights into its potential as an NLO material by determining its hyperpolarizability and comparing it with known NLO chromophores.

Table 2: Calculated NLO Properties of a Representative Schiff Base Derivative

| Parameter | Value | Method | Reference |

| Dipole Moment (μ) | Varies with solvent | DFT/B3LYP/6-311+G(d) | ufg.br |

| Linear Polarizability (α) | Varies with solvent | DFT/B3LYP/6-311+G(d) | ufg.br |

| First Hyperpolarizability (β) | Varies with solvent | DFT/B3LYP/6-311+G(d) | ufg.br |

| Energy Gap (HOMO-LUMO) | Varies with solvent | DFT/B3LYP/6-311+G(d) | ufg.br |

This table provides an example of the types of parameters calculated in theoretical NLO studies of Schiff bases. The specific values are highly dependent on the exact molecular structure and the computational model used.

Future Research Directions and Unexplored Avenues for N Veratrylidene Para Anisidine

Emerging Methodologies in Schiff Base Chemistry Relevant to N-Veratrylidene-para-anisidine

Traditional synthesis of Schiff bases, including this compound, often involves refluxing the constituent aldehyde and amine in an organic solvent. While effective, these methods can be time-consuming and generate significant solvent waste. Modern synthetic chemistry is increasingly focused on green and sustainable practices, which offer avenues for more efficient and environmentally benign production of this compound.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times and increased yields. The acetylation of p-anisidine (B42471) has been successfully achieved using microwave irradiation, suggesting that the synthesis of this compound could be similarly accelerated researchgate.netresearchgate.net. The use of microwave energy can also enable solvent-free reactions, further enhancing the green credentials of the synthesis.

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasonic waves can promote chemical reactions through the phenomenon of acoustic cavitation. This can lead to faster reaction rates and higher yields, often at lower temperatures than conventional methods. The synthesis of various Schiff bases and other organic compounds has been shown to be enhanced by ultrasound, indicating its potential for the efficient synthesis of this compound.

Mechanochemistry: This solvent-free approach involves the grinding of solid reactants to induce chemical reactions. Mechanochemistry is a cornerstone of green chemistry, as it eliminates the need for bulk solvents, reduces energy consumption, and can lead to the formation of novel solid-state structures. The synthesis of Schiff bases from solid aromatic primary amines and aldehydes has been successfully demonstrated via mechanochemical methods, paving the way for a highly efficient and sustainable route to this compound.

Table 1: Comparison of Emerging Synthesis Methodologies for this compound

| Methodology | Principle | Potential Advantages for this compound Synthesis |

| Microwave-Assisted | Dielectric heating | Reduced reaction times, higher yields, potential for solvent-free conditions |

| Ultrasound-Assisted | Acoustic cavitation | Faster reaction rates, milder reaction conditions, improved yields |

| Mechanochemistry | Mechanical force | Solvent-free, energy-efficient, potential for novel polymorphs |

Potential for Novel Structural Motifs and Derivatization Strategies

The molecular architecture of this compound offers several sites for structural modification, opening up possibilities for the creation of a diverse library of derivatives with tailored properties.

Coordination Chemistry and Metal Complexation: The imine nitrogen atom of the Schiff base linkage is a key site for coordination with metal ions. The synthesis of metal complexes of this compound with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II) could lead to new materials with interesting catalytic, magnetic, or optical properties. Studies on other Schiff bases derived from p-anisidine have shown the formation of stable metal complexes with diverse coordination geometries idosr.org.

Supramolecular Chemistry and Host-Guest Interactions: The aromatic rings of this compound can participate in non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can be exploited to construct supramolecular assemblies, including liquid crystals, gels, and porous organic frameworks. The introduction of specific functional groups onto the aromatic rings could be used to direct the self-assembly process and create materials with desired functionalities.

Functionalization of Aromatic Rings: The veratryl and anisidyl moieties possess methoxy (B1213986) groups that can influence the electron density of the aromatic rings. Further functionalization of these rings through electrophilic substitution or other organic reactions could be used to introduce a wide range of substituents. For example, the introduction of nitro groups has been shown to modify the electronic properties of similar Schiff bases nih.gov. These modifications could be used to fine-tune the electronic, optical, and biological properties of the resulting derivatives.

Advanced Theoretical Predictions for Undiscovered Properties

Computational chemistry provides powerful tools to predict and understand the properties of molecules, guiding experimental efforts and accelerating the discovery of new applications.

Density Functional Theory (DFT) Calculations: DFT is a versatile quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations could be employed to predict its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies researchgate.net. This information is crucial for understanding its reactivity, spectral properties, and potential as a material for organic electronics.

Molecular Docking Studies: If this compound or its derivatives are explored for biological applications, molecular docking simulations can predict their binding affinity and mode of interaction with specific biological targets, such as enzymes or receptors. Such studies have been successfully applied to other Schiff base complexes to understand their mechanism of action nih.govnih.govresearchgate.netsemanticscholar.org.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. By synthesizing a library of this compound derivatives and evaluating their properties, QSAR models could be developed to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C16H17NO3 | PubChem uni.lu |

| Monoisotopic Mass | 271.12085 Da | PubChem uni.lu |

| XlogP (predicted) | 3.1 | PubChem uni.lu |

Integration with Emerging Technologies in Chemical Synthesis and Materials Science

The unique properties of this compound and its potential derivatives make them attractive candidates for integration into various emerging technologies.

Automated Flow Synthesis: The development of automated flow synthesis platforms offers a route to the rapid and efficient production of chemical compounds. An automated flow system could be designed for the synthesis of this compound and its derivatives, allowing for high-throughput screening of reaction conditions and the on-demand production of these materials mit.edumdpi.com.

Organic Electronics: Schiff bases with extended π-conjugated systems are of interest for applications in organic electronics. The aromatic structure of this compound suggests it could be a building block for materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) nih.govsolarischem.commdpi.comsemanticscholar.orgnih.gov. Theoretical and experimental studies would be needed to evaluate its charge transport properties and photophysical characteristics.

Sensor Technology: The imine linkage and aromatic rings of this compound can interact with various analytes, making it a potential candidate for the development of chemical sensors. Derivatization with specific recognition motifs could lead to chemosensors for the detection of metal ions, anions, or neutral molecules. The change in optical or electrochemical properties upon binding with the analyte would form the basis of the sensing mechanism.

Q & A

Basic: What established synthetic protocols exist for N-Veratrylidene-para-anisidine, and how can reproducibility be ensured?

Answer:

The synthesis typically involves condensation reactions between veratraldehyde and para-anisidine under acidic or catalytic conditions. To ensure reproducibility:

- Document reaction parameters (temperature, solvent, stoichiometry) in the main manuscript .

- Provide full spectroscopic characterization (NMR, IR, HPLC) in the main text or supplementary materials, adhering to journal guidelines for new compounds .

- Validate purity via melting point analysis and chromatographic methods (e.g., ≥95% purity by HPLC) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what purity standards apply?

Answer:

- 1H/13C NMR : Confirm structural integrity by matching peak assignments to expected proton environments .

- X-ray crystallography : Resolve molecular geometry for novel derivatives .

- HPLC/GC-MS : Establish purity thresholds (≥95% for biological assays) and detect trace impurities .

- Elemental analysis : Validate empirical formulas (Δ ≤ 0.4% for C, H, N) .

Advanced: How should researchers address contradictions in reported biological activities of this compound derivatives?

Answer:

- Literature meta-analysis : Compare methodologies (e.g., assay conditions, cell lines, compound concentrations) across studies .

- Replicate key experiments : Control variables such as solvent purity, storage conditions, and incubation times .

- Statistical validation : Apply ANOVA or Bayesian analysis to assess significance of divergent results .

- Cross-validate with orthogonal assays : Use complementary techniques (e.g., enzymatic vs. cellular assays) to confirm activity .

Advanced: What experimental strategies optimize reaction yields of this compound under varying catalytic conditions?

Answer:

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Lewis acids vs. organocatalysts), solvents, and temperatures to identify optimal conditions .

- Kinetic profiling : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy to pinpoint rate-limiting steps .

- Post-reaction analysis : Use mass spectrometry to detect intermediates or byproducts influencing yield .

Basic: What storage and handling protocols prevent degradation of this compound in laboratory settings?

Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (e.g., argon) to minimize oxidation .

- Handling : Use gloveboxes or fume hoods to avoid moisture absorption and thermal decomposition .

- Stability testing : Periodically analyze samples via TLC or HPLC to detect degradation .

Advanced: How can computational modeling enhance mechanistic studies of this compound in catalytic systems?

Answer:

- DFT calculations : Predict transition states and activation energies for condensation reactions .

- MD simulations : Study solvent effects on reaction kinetics and intermediate stability .

- Synchrotron validation : Compare computational spectra (e.g., UV-Vis, IR) with experimental data to refine models .

Basic: What documentation practices ensure replicability of this compound experiments?

Answer:

- Detailed methods : Include equipment specifications (e.g., NMR field strength), reagent grades, and step-by-step protocols .

- Supplementary data : Archive raw spectra, chromatograms, and crystallographic files (CIF) for peer review .

- Error reporting : Quantify uncertainties in measurements (e.g., ±0.5°C for temperature) .

Advanced: Which analytical frameworks assess the thermodynamic stability of this compound in solvent matrices?

Answer:

- DSC/TGA : Measure decomposition temperatures and enthalpy changes under controlled atmospheres .

- Solubility parameter analysis : Use Hansen solubility parameters to predict stability in polar vs. nonpolar solvents .

- Accelerated aging studies : Expose samples to elevated temperatures/humidity and track degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.